N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
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Overview
Description
“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a compound that has been used extensively in the field of organic chemistry as an organocatalyst . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .
Molecular Structure Analysis
The molecular structure of “N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a (thio)urea motif and a 3,5-bis(trifluoromethyl)phenyl motif .Chemical Reactions Analysis
“N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is used extensively in promoting organic transformations . It plays a very important role in the development of H-bond organocatalysts .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 453.5 . The compound should be stored in a refrigerator .Scientific Research Applications
Radioligand Development for PET Imaging
One notable application of derivatives related to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is in the development of selective radioligands for imaging. An example is the synthesis of [18F]DPA-714, a compound used for positron emission tomography (PET) imaging to study the translocator protein (18 kDa), which plays a role in inflammation and neurodegeneration. This work demonstrates the compound's utility in synthesizing radioligands that can aid in the diagnosis and research of various diseases (Dollé et al., 2008).
Dual Cytokine Regulation
Another application is in immunomodulation, where derivatives of the compound have been explored for their ability to regulate cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-10. This regulation suggests potential therapeutic avenues for conditions characterized by cytokine dysregulation, including septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Antimicrobial and Antitubercular Agents
Compounds synthesized from this compound have shown promising antimicrobial and antitubercular activities. This includes the development of s-triazine-based scaffolds which were tested against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing infectious diseases (Patel et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)27-15(30)11-28-4-6-29(7-5-28)16-25-2-1-3-26-16/h1-3,8-10H,4-7,11H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYKNKEMCEDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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